molecular formula C8H5BrFNS B3069989 2-Bromo-6-fluoro-4-methylphenylisothiocyanate CAS No. 1000576-04-4

2-Bromo-6-fluoro-4-methylphenylisothiocyanate

Cat. No.: B3069989
CAS No.: 1000576-04-4
M. Wt: 246.1 g/mol
InChI Key: JDJUNXHXNCSGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-6-fluoro-4-methylphenylamine with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylphenylisothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a thiourea derivative .

Scientific Research Applications

2-Bromo-6-fluoro-4-methylphenylisothiocyanate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methylphenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on proteins or other molecules, forming covalent bonds. This reactivity is exploited in proteomics for labeling and identifying proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-fluoro-2-isothiocyanato-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-5-2-6(9)8(11-4-12)7(10)3-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUNXHXNCSGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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